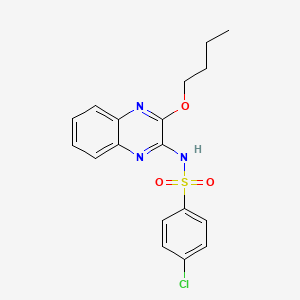![molecular formula C15H21N3O5S B5131093 ethyl 4-{[4-(acetylamino)phenyl]sulfonyl}-1-piperazinecarboxylate](/img/structure/B5131093.png)
ethyl 4-{[4-(acetylamino)phenyl]sulfonyl}-1-piperazinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-{[4-(acetylamino)phenyl]sulfonyl}-1-piperazinecarboxylate, also known as EAPB, is a chemical compound that has recently gained attention in scientific research. It belongs to the class of piperazine derivatives, which have been extensively studied for their potential therapeutic applications. EAPB has shown promising results in various studies, making it a subject of interest for further investigation.
作用機序
The exact mechanism of action of ethyl 4-{[4-(acetylamino)phenyl]sulfonyl}-1-piperazinecarboxylate is not fully understood. However, it is believed to act as a partial agonist of the serotonin 5-HT1A receptor and a full agonist of the dopamine D2 receptor. It also has affinity for the sigma-1 receptor, which is involved in various physiological processes including pain perception, memory, and mood regulation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters involved in mood regulation. This compound has also been shown to reduce inflammation and oxidative stress, which are associated with various diseases.
実験室実験の利点と制限
One advantage of using ethyl 4-{[4-(acetylamino)phenyl]sulfonyl}-1-piperazinecarboxylate in lab experiments is its high potency and selectivity for its target receptors. This makes it a useful tool for studying the physiological and biochemical effects of these receptors. However, one limitation of using this compound is its potential toxicity and side effects. Careful dose-response studies are necessary to determine the optimal concentration for use in experiments.
将来の方向性
There are several future directions for research on ethyl 4-{[4-(acetylamino)phenyl]sulfonyl}-1-piperazinecarboxylate. One area of interest is its potential as a therapeutic agent for neurological disorders. Further studies are needed to determine its efficacy and safety in humans. Another area of interest is its potential as an anti-inflammatory and anti-cancer agent. More studies are needed to determine its mechanism of action and potential therapeutic applications in these fields. Additionally, studies on the pharmacokinetics and pharmacodynamics of this compound are needed to optimize its use in clinical settings.
合成法
The synthesis of ethyl 4-{[4-(acetylamino)phenyl]sulfonyl}-1-piperazinecarboxylate involves the reaction of 4-(acetylamino)benzenesulfonyl chloride with ethyl piperazine-1-carboxylate in the presence of a base such as triethylamine or sodium carbonate. The reaction takes place at room temperature and the product is obtained in good yield after purification.
科学的研究の応用
Ethyl 4-{[4-(acetylamino)phenyl]sulfonyl}-1-piperazinecarboxylate has been studied for its potential as a therapeutic agent in various fields of medicine. It has shown promising results in the treatment of neurological disorders such as depression, anxiety, and schizophrenia. This compound has also been studied for its potential as an anti-inflammatory and anti-cancer agent.
特性
IUPAC Name |
ethyl 4-(4-acetamidophenyl)sulfonylpiperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O5S/c1-3-23-15(20)17-8-10-18(11-9-17)24(21,22)14-6-4-13(5-7-14)16-12(2)19/h4-7H,3,8-11H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGVBXBPWUPPEBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)sulfonyl]-2-methoxy-N-propylbenzamide](/img/structure/B5131012.png)
![4-methyl-2-(4-methyl-1,4-diazepan-1-yl)-7,8-dihydro-6H-cyclopenta[g]quinoline](/img/structure/B5131020.png)
![1-[(4-methylphenoxy)acetyl]-4-(3-nitrobenzyl)piperazine oxalate](/img/structure/B5131025.png)
![N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide](/img/structure/B5131033.png)
![N-(1-{1-[2-(1-cyclohexen-1-yl)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopentanecarboxamide](/img/structure/B5131047.png)
![1-[3-(4-bromophenoxy)propyl]-1H-imidazole](/img/structure/B5131069.png)
![N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-N'-(2-furylmethyl)urea](/img/structure/B5131075.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5131078.png)
![N-benzyl-3-[(1-{[5-(hydroxymethyl)-2-furyl]methyl}-4-piperidinyl)oxy]benzamide](/img/structure/B5131082.png)

![2-({[3-(ethoxycarbonyl)-4-phenyl-2-thienyl]amino}carbonyl)-6-nitrobenzoic acid](/img/structure/B5131105.png)
![2-{[5-acetyl-3-cyano-4-(4-fluorophenyl)-6-methyl-1,4-dihydro-2-pyridinyl]thio}acetamide](/img/structure/B5131108.png)
![2-(3-{[1-(3-chloro-4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B5131116.png)
![6-amino-1-benzyl-3-methyl-4-(3-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5131118.png)